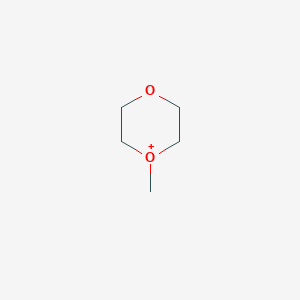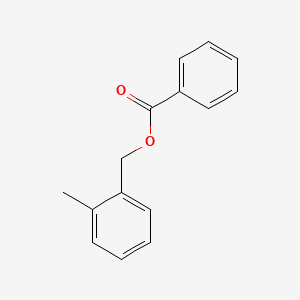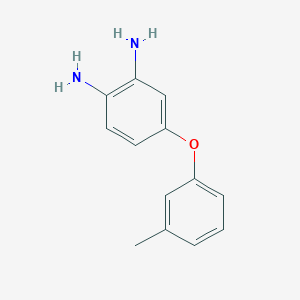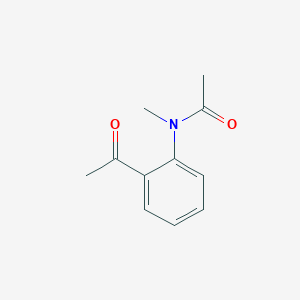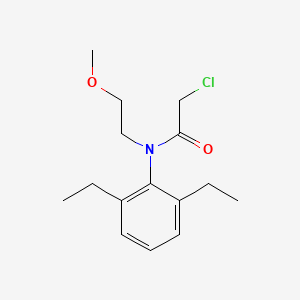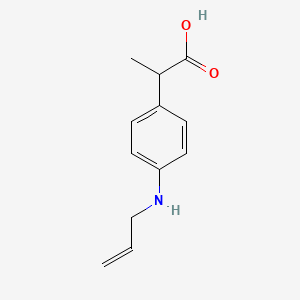
2-(4-(Allylamino)phenyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Allylamino)phenyl)propionic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of propionic acid, featuring an allylamino group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Allylamino)phenyl)propionic acid typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where ethyl 2-chloro-propionate reacts with an alkyl benzene in the presence of anhydrous aluminum chloride as a catalyst . The intermediate product, ethyl 2-(4-alkylphenyl) propionate, is then hydrolyzed to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and reduce costs. The use of anhydrous aluminum chloride as a catalyst is advantageous due to its low cost and high efficiency . Additionally, the process is designed to minimize energy consumption and waste production, aligning with green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-(Allylamino)phenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group can yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-(4-(Allylamino)phenyl)propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-(4-(Allylamino)phenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the synthesis of prostaglandins and thromboxane A2, leading to its anti-inflammatory and analgesic effects . It achieves this by blocking the activity of cyclooxygenase enzymes, which are crucial for the production of these inflammatory mediators .
Comparación Con Compuestos Similares
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID that shares a similar mechanism of action.
Ketoprofen: A propionic acid derivative with comparable therapeutic effects.
Uniqueness: 2-(4-(Allylamino)phenyl)propionic acid is unique due to its specific structural features, such as the allylamino group, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Propiedades
Número CAS |
39718-74-6 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-[4-(prop-2-enylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H15NO2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12(14)15/h3-7,9,13H,1,8H2,2H3,(H,14,15) |
Clave InChI |
UPNBDHDPMYTOHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)NCC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


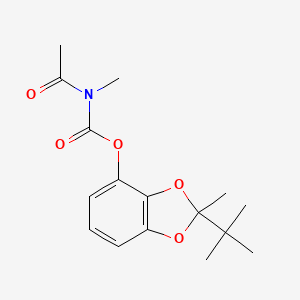

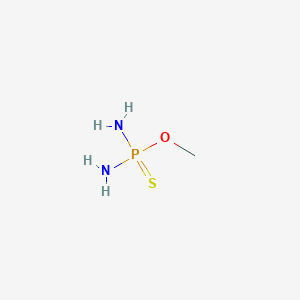
![Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-](/img/structure/B14658761.png)
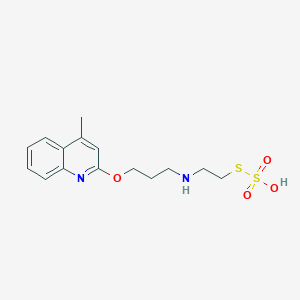
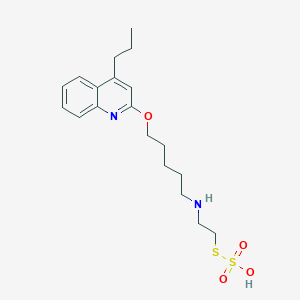

methanone](/img/structure/B14658783.png)
